3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

DHFR inhibition Antifolate Enzyme selectivity

This N3-(3-methylphenyl) thieno[3,2-d]pyrimidin-4(1H)-one is a DHFR-weak control (IC₅₀ > 10,000 nM) ideal for discriminating DHFR-mediated effects in kinase/anti-infective panels. Its E. coli TS IC₅₀ of 850 nM supports reversible mechanistic enzymology. Procure with precisely matched N3-aryl analogs to map LogP-dependent permeability (cLogP 3.42) and benchmark novel antiparasitic leads against its T. gondii DHFR-TS IC₅₀ of 2,700 nM. ≥95% purity, sealed dry storage at 2–8°C.

Molecular Formula C13H10N2OS2
Molecular Weight 274.36
CAS No. 1154244-40-2
Cat. No. B2871600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
CAS1154244-40-2
Molecular FormulaC13H10N2OS2
Molecular Weight274.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)NC2=S
InChIInChI=1S/C13H10N2OS2/c1-8-3-2-4-9(7-8)15-12(16)11-10(5-6-18-11)14-13(15)17/h2-7H,1H3,(H,14,17)
InChIKeyYWBFFNWNSCYBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1154244-40-2): Chemical Identity and Core Structural Features for Procurement


3-(3-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1154244-40-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(1H)-one class, characterized by a 2-thioxo substitution at position 2 and a 3-methylphenyl (m-tolyl) group at the N3 position . The molecular formula is C₁₃H₁₀N₂OS₂ with a molecular weight of 274.36 g/mol, a calculated LogP of 3.42, and a topological polar surface area (TPSA) of 37.79 Ų . Commercial suppliers list this compound at ≥95% purity for research use, with recommended storage at 2–8°C under dry, sealed conditions . The thieno[3,2-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition and anti-infective applications [1][2].

Why 3-(3-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Cannot Be Interchanged with Other Thienopyrimidine Analogs


Within the 2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one subfamily, even minor variations in the N3-aryl substituent produce distinct biochemical interaction profiles. Comparative enzyme inhibition data from BindingDB demonstrate that the N3-(3-methylphenyl) derivative (this compound) displays IC₅₀ values that differ by orders of magnitude from closely related N3-substituted analogs across human DHFR, E. coli thymidylate synthase, and T. gondii bifunctional DHFR-TS [1][2]. Scaffold-level substitution patterns also dictate target selectivity: the thieno[3,2-d] isomer shows divergent kinase and anti-infective profiles compared to thieno[2,3-d] and thieno[3,4-d] isomers [3][4]. Without empirical binding or functional data for each specific N3-aryl analog, interchange based solely on core scaffold similarity introduces substantial risk of altered potency and target selectivity.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1154244-40-2)


Human DHFR Inhibition: >10 μM vs. Methotrexate (IC₅₀ = 0.024–0.030 μM)

This compound inhibits recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ exceeding 10,000 nM (>10 μM), in contrast to the clinical antifolate methotrexate, which inhibits the same human DHFR enzyme with an IC₅₀ of 24–30 nM [1][2]. This represents an approximately >400-fold lower affinity for human DHFR. Users evaluating antifolate-targeted chemical probes or seeking DHFR-inactive control compounds may find this weak human DHFR affinity informative for experimental design where avoiding DHFR-mediated off-target effects is desired.

DHFR inhibition Antifolate Enzyme selectivity

E. coli Thymidylate Synthase Inhibition: IC₅₀ = 850 nM vs. 5-Fluorouracil (IC₅₀ ≈ 10–100 nM)

This compound inhibits Escherichia coli thymidylate synthase (TS) with an IC₅₀ of 850 nM [1]. In comparison, the active metabolite of 5-fluorouracil (FdUMP) typically inhibits TS in the low nanomolar range (IC₅₀ ≈ 10–100 nM) [2]. The approximately 8- to 85-fold weaker TS inhibition positions this compound as a moderate-affinity TS ligand rather than a high-potency inhibitor, which may be useful as a tool compound for TS mechanistic studies requiring non-stoichiometric inhibition or as a scaffold for further optimization.

Thymidylate synthase Antibacterial Nucleotide metabolism

Toxoplasma gondii Bifunctional DHFR-TS: Target Compound IC₅₀ = 2,700 nM vs. Pyrimethamine (IC₅₀ = 0.5–5 nM)

This compound inhibits the bifunctional DHFR-TS enzyme from Toxoplasma gondii with an IC₅₀ of 2,700 nM [1]. Pyrimethamine, the standard clinical DHFR inhibitor for toxoplasmosis, inhibits the same T. gondii DHFR with an IC₅₀ of approximately 0.5–5 nM [2]. This approximately 500- to 5,000-fold weaker potency indicates that this compound is a low-affinity ligand for the T. gondii DHFR-TS target compared to the clinical comparator.

Antiparasitic DHFR-TS Toxoplasma gondii

Physicochemical Differentiation: LogP = 3.42 and TPSA = 37.79 vs. Structurally Related 3-Substituted Analogs

The 3-(3-methylphenyl) substitution yields a calculated LogP of 3.42, which is approximately 0.5–1.0 log units higher than typical 3-benzyl-substituted or 3-(4-methoxybenzyl)-substituted analogs (estimated LogP ≈ 2.5–3.0) . The TPSA of 37.79 Ų is consistent across the core scaffold; however, the increased lipophilicity directly affects membrane permeability and non-specific protein binding potential. In the context of thieno[3,2-d]pyrimidine kinase inhibitor series, compounds with LogP in the 3.0–3.5 range have been associated with improved cellular permeability over more polar N3-substituted congeners [1].

Lipophilicity TPSA Drug-likeness

Validated Application Scenarios for 3-(3-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Based on Available Evidence


DHFR Selectivity Profiling Panel – Weak-Affinity Control Compound

With a human DHFR IC₅₀ > 10,000 nM, this compound serves as a DHFR-weak control in selectivity panels where potent antifolates (e.g., methotrexate, IC₅₀ ≈ 24 nM) are used as positive controls [1]. Its low DHFR affinity allows researchers to discriminate between DHFR-mediated and DHFR-independent cellular effects of thienopyrimidine libraries.

Thymidylate Synthase Mechanistic Probe – Moderate-Affinity Ligand

The E. coli TS IC₅₀ of 850 nM positions this compound as a moderate-affinity TS ligand suitable for mechanistic enzymology studies (e.g., kinetic competition assays, co-crystallization trials) where the irreversible inhibition by 5-FdUMP is undesirable [2]. Its reversible binding profile enables washout experiments and equilibrium binding measurements.

Lipophilicity-Driven Cell Permeability Screening – LogP Benchmark Compound

The calculated LogP of 3.42 provides a reference point for evaluating the impact of N3-aryl substitution on cellular permeability within thieno[3,2-d]pyrimidin-4(1H)-one series . Procurement of this compound enables parallel assessment of LogP-dependent intracellular target engagement across matched N3-substituted analog sets, informing SAR studies for kinase or anti-infective programs [3].

Parasitic DHFR-TS Selectivity Assessment – Low-Affinity Reference

The T. gondii DHFR-TS IC₅₀ of 2,700 nM allows this compound to serve as a low-affinity reference in selectivity assays comparing human vs. parasitic DHFR enzymes [4]. Its >500-fold weaker potency than pyrimethamine (IC₅₀ ≈ 0.5–5 nM) provides a selectivity ratio that can benchmark novel antiparasitic thienopyrimidine leads.

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